N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: Its structure suggests potential use as a pesticide or herbicide.
Materials Science: The compound’s unique electronic properties could be exploited in the development of new materials for electronics or photonics.
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized that the compound interacts with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
Given its potential interaction with spectrin-like proteins, it may impact pathways related to cytoskeletal dynamics .
Result of Action
It is suggested that it may affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms into the pyridine ring.
Nitration: Addition of a nitro group to the molecule.
Thioether Formation: Incorporation of the methylsulfanyl group.
Each step requires specific reagents and conditions, such as the use of chlorinating agents like thionyl chloride, nitrating agents like nitric acid, and sulfur-containing compounds for thioether formation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
What sets N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and methylsulfanyl groups, along with multiple halogens, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5N4O2S/c1-23-8(19-20(21)22)18-4-9(12,13)7-6(11)2-5(3-17-7)10(14,15)16/h2-3H,4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTUGTXJKWPRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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